
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring and a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one typically involves the bromination of 1-(3-chloro-4-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of phenylpropanoic acids or aldehydes.
Reduction: Formation of phenylpropanols.
科学的研究の応用
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the enzyme-inhibitor complex.
類似化合物との比較
1-Bromo-3-chloropropane: Similar in structure but lacks the hydroxyl group.
1-Bromo-3-chloro-2-propanol: Contains an additional hydroxyl group on the propanone backbone.
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Similar but with different substitution patterns on the phenyl ring.
Uniqueness: 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C9H8BrClO2 |
|---|---|
分子量 |
263.51 g/mol |
IUPAC名 |
1-bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
InChIキー |
JENYJTVSWWRZPG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=C(C=C1)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


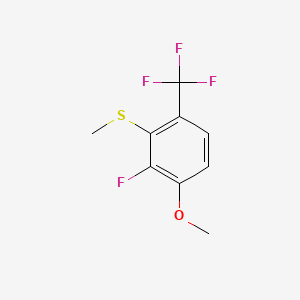
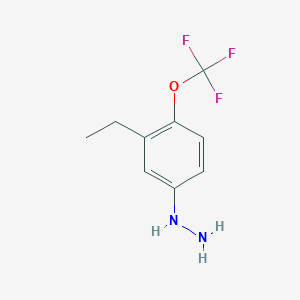

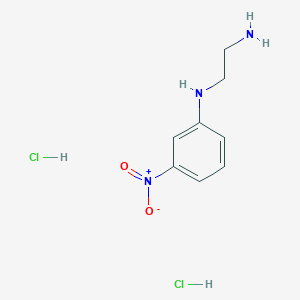

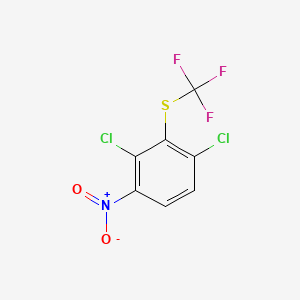

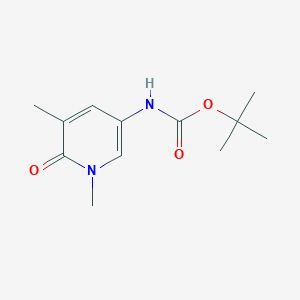

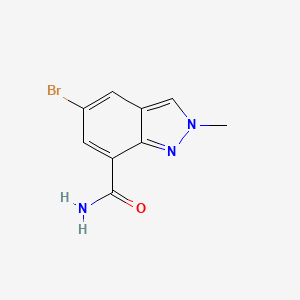
![exo-7-(Boc) 2-Methyl-7-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037295.png)



